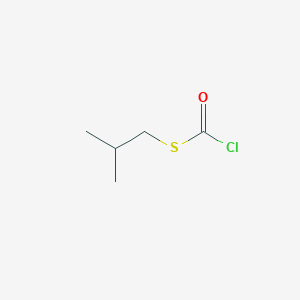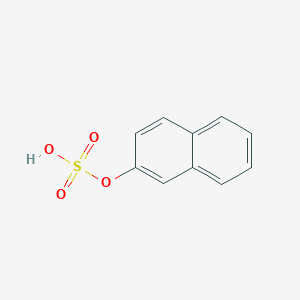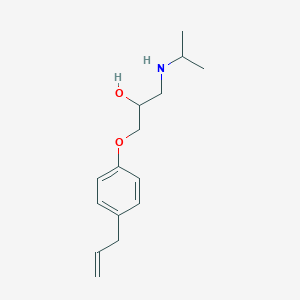
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)-, also known as Ipratropium bromide, is a medication used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. It is a bronchodilator, which means it helps to open up the airways in the lungs, making it easier to breathe.
作用機序
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide works by blocking the action of acetylcholine, a neurotransmitter that causes the muscles in the airways to contract. By blocking this action, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide helps to relax the muscles in the airways, allowing them to open up and improve airflow.
生化学的および生理学的効果
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation in the airways, improve lung function, and decrease the production of mucus. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been shown to have a bronchodilatory effect, which helps to improve breathing.
実験室実験の利点と制限
One advantage of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is its well-established safety profile. It has been used for many years in the treatment of COPD and asthma, and its side effects are well-known and generally mild. However, one limitation of using 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in lab experiments is that it may not be effective in all patients. Some patients may require higher doses or different medications to achieve maximum relief.
将来の方向性
There are several future directions for research on 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide. One area of focus is the development of new formulations of the medication, such as inhalable powders or sprays, to improve its effectiveness and ease of use. In addition, researchers are also exploring the potential use of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide in the treatment of other respiratory disorders, such as chronic bronchitis and emphysema. Finally, researchers are also investigating the underlying mechanisms of 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide's action, in order to develop new and more effective treatments for COPD and asthma.
In conclusion, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide is a bronchodilator medication used for the treatment of COPD and asthma. It works by blocking the action of acetylcholine, which helps to relax the muscles in the airways and improve breathing. It has been extensively studied for its therapeutic effects, and is generally safe and well-tolerated. Future research directions include the development of new formulations of the medication, exploring its use in the treatment of other respiratory disorders, and investigating its underlying mechanisms of action.
合成法
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide can be synthesized by reacting 3-(4-(2-propenyl)phenoxy)-1,2-epoxypropane with isopropylamine in the presence of hydrobromic acid. The resulting product is then purified to obtain 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide.
科学的研究の応用
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has been extensively studied for its therapeutic effects in the treatment of COPD and asthma. It is often used in combination with other medications, such as beta-agonists, to provide maximum relief for patients. In addition, 2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- bromide has also been studied for its potential use in the treatment of other respiratory disorders, such as cystic fibrosis and bronchiectasis.
特性
CAS番号 |
13707-90-9 |
|---|---|
製品名 |
2-Propanol, 1-((1-methylethyl)amino)-3-(4-(2-propenyl)phenoxy)- |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
1-(propan-2-ylamino)-3-(4-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-5-13-6-8-15(9-7-13)18-11-14(17)10-16-12(2)3/h4,6-9,12,14,16-17H,1,5,10-11H2,2-3H3 |
InChIキー |
PDUAYNIDLQOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC=C)O |
同義語 |
4-allylphenoxypropanolamine H 64-52 H 64-52, (+-)-isomer H 64-52, hydrochloride H 64-52, hydrochloride, (+)-isomer H 64-52, hydrochloride, (+-)-isomer H 64-52, hydrochloride, (-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





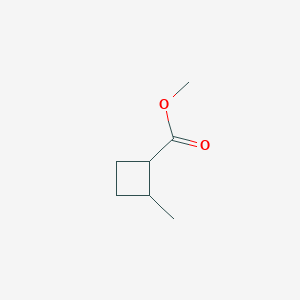



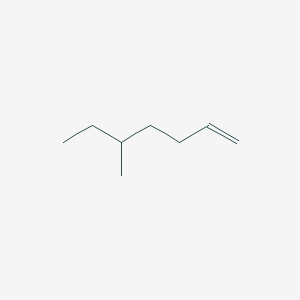
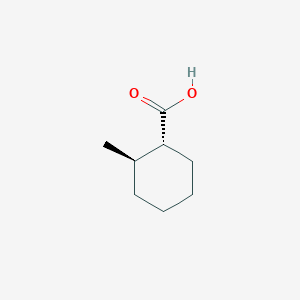
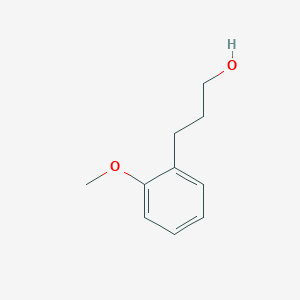
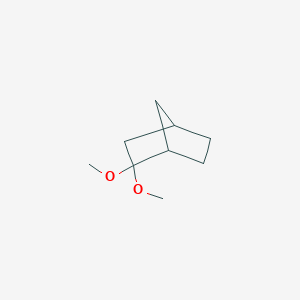
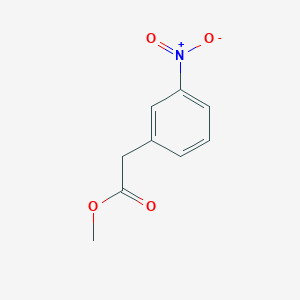
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
